molecular formula C23H29NO4S B2369716 (4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 1797836-59-9

(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2369716
CAS RN: 1797836-59-9
M. Wt: 415.55
InChI Key: LAYLMUWGVLYRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

Research involves the synthesis and detailed structural analysis of compounds with similar sulfonyl and methanone groups. For example, a study focused on the synthesis of a compound involving piperidin-4-yl and difluorophenyl methanone oxime, highlighting the use of spectroscopic techniques and X-ray diffraction to understand its geometry and intermolecular interactions. This type of research is fundamental in developing new materials with specific thermal and optical properties (Karthik et al., 2021).

Radiosynthesis and In Vivo Evaluation

Another dimension of scientific research application is the radiosynthesis of compounds for potential medical imaging applications. A study reported the synthesis, radiolabeling, and preliminary in vivo evaluation of a compound for visualizing the 5-HT2A receptor with SPECT, indicating the relevance of such compounds in developing diagnostic tools (Blanckaert et al., 2005).

Antitubercular Activities

Compounds with a piperidin-4-yl structure have been synthesized and evaluated for their antitubercular activities. One study highlighted the synthesis of cyclopropyl methanols with significant minimum inhibitory concentrations against Mycobacterium tuberculosis, demonstrating the potential of such structures in developing new antitubercular agents (Bisht et al., 2010).

Antiproliferative Activity

Research into heterocyclic compounds, including those with piperidin-1-yl and morpholino groups, has shown promising antiproliferative activity. These studies are pivotal in the discovery of new cancer therapeutics, offering insights into the molecular framework necessary for inhibiting cancer cell growth (Prasad et al., 2018).

Selective Estrogen Receptor Modulators

The synthesis of compounds featuring piperidinyl methanone structures has contributed to the development of selective estrogen receptor modulators (SERMs), illustrating the impact of such research in designing drugs with specific actions on estrogen receptors, beneficial for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-17(2)16-29(26,27)22-11-13-24(14-12-22)23(25)19-9-7-18(8-10-19)20-5-4-6-21(15-20)28-3/h4-10,15,17,22H,11-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYLMUWGVLYRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.